

physical and chemical properties of (+)sparteine sulfate

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An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Sparteine Sulfate

Introduction

(+)-Sparteine sulfate is the sulfate salt of (+)-sparteine, a quinolizidine alkaloid. It is classified as a Class 1a antiarrhythmic agent, primarily functioning as a sodium channel blocker.[1][2][3] [4] Historically, it has also been used as an oxytocic agent to induce labor, though this application has declined.[1][5] This technical guide provides a comprehensive overview of the physical and chemical properties of (+)-sparteine sulfate, detailed experimental protocols for their determination, and a summary of its primary mechanism of action for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The physical and chemical characteristics of **(+)-sparteine** sulfate are critical for its handling, formulation, and application in research and development. The data presented below is for the pentahydrate form unless otherwise specified.

Physical Properties

A summary of the key physical properties of **(+)-sparteine** sulfate pentahydrate is provided in Table 1.



Property	Value	References
Appearance	Columnar crystals; Off-White to Pale Yellow Solid	[2][6]
Melting Point	Decomposes at 136°C; Loses water of crystallization at 100°C	[6]
Solubility	Water: 1 g in 1.1 mLAlcohol: 1 g in 3 mLChloroform: Practically insolubleEther: Practically insolubleDMSO: 85 mg/mL (for sulfate)	[6][7]
Optical Rotation	[α]D: -22° (c=5, H ₂ O)	[8]

Chemical Properties

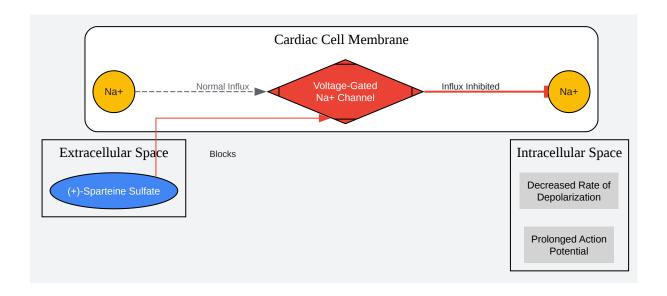
A summary of the key chemical properties and identifiers for **(+)-sparteine** sulfate pentahydrate is provided in Table 2.

Property	Value	References
Chemical Name	(1R,2S,9R,10R)-7,15- diazatetracyclo[7.7.1.0 ² ,7.0 ¹⁰ ,1 ⁵]heptadecane;sulfuric acid;pentahydrate	[9]
Molecular Formula	C15H26N2·H2SO4·5H2O	[6][7][10]
Molecular Weight	422.54 g/mol	[6][7][9][10]
CAS Number	6160-12-9	[6][7][9][10]
pKa (of Sparteine)	pK1: 2.24pK2: 9.46	[6]
рН	3.3 (0.05 molar solution)	[6]

Mechanism of Action: Sodium Channel Blockade



(+)-Sparteine sulfate's primary pharmacological effect is the blockade of voltage-gated sodium channels in the cardiac cell membrane.[1][4] As a Class 1a antiarrhythmic agent, it reduces the excitability of cardiac cells by stabilizing the cell membrane.[1] This action slows the rapid influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the rate of depolarization and a prolongation of the action potential duration.[1] This ultimately helps to normalize the heart's rhythm in conditions of tachyarrhythmia.[1]



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Caption: Mechanism of action of (+)-Sparteine Sulfate on a cardiac sodium channel.

Experimental Protocols

The following sections detail standard laboratory protocols for determining the key physical and chemical properties of **(+)-sparteine** sulfate.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a digital melting point apparatus.[11][12][13][14][15]

Methodology:

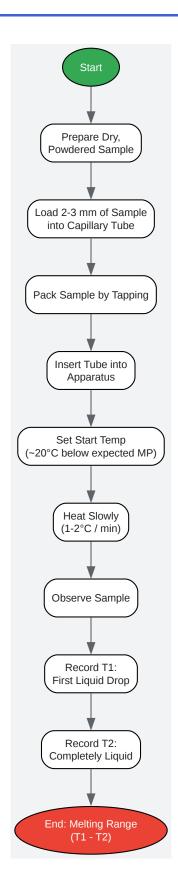
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- Sample Preparation: Ensure the (+)-sparteine sulfate sample is completely dry and finely powdered.
- Capillary Loading: Load a small amount of the powdered sample into a capillary tube (one
 end sealed) to a height of 2-3 mm.[12] Tap the tube gently to pack the sample tightly at the
 bottom.[12]
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[12]
- Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/min ramp rate) to find an estimated range.[11]
- Accurate Determination: For an accurate measurement, set the starting temperature to about 15-20°C below the expected melting point.[11][12] Heat at a slow, controlled rate (e.g., 1-2°C/min).[11][13]
- Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes liquid. The melting range is T1-T2.





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Caption: Workflow for Melting Point Determination via the Capillary Method.



Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining the equilibrium solubility of a compound.[16] [17][18]

Methodology:

- Solvent Preparation: Prepare the desired solvent system (e.g., purified water, buffer of a specific pH). Maintain a constant temperature using a water bath or incubator (e.g., 25°C or 37°C).[18]
- Sample Addition: Add an excess amount of (+)-sparteine sulfate to a flask containing a
 known volume of the solvent. The presence of undissolved solid is necessary to ensure
 saturation.[16]
- Equilibration: Seal the flask and agitate it at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[18]
- Phase Separation: Allow the suspension to settle. Separate the saturated solution from the
 excess solid using centrifugation and/or filtration (using a filter that does not adsorb the
 compound).
- Concentration Analysis: Accurately determine the concentration of (+)-sparteine sulfate in the clear, saturated filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
- Calculation: The determined concentration represents the thermodynamic solubility of the compound in the specified solvent at that temperature.

Specific Optical Rotation Measurement

This protocol describes the use of a polarimeter to measure the specific rotation, a characteristic property of chiral molecules.[19][20][21]

Methodology:



- Solution Preparation: Accurately weigh the **(+)-sparteine** sulfate sample and dissolve it in a known volume of a specified solvent (e.g., water) to achieve a precise concentration (c), expressed in g/mL.
- Instrument Calibration: Turn on the polarimeter's light source (typically a sodium D-line, 589.3 nm) and allow it to stabilize.[20] Calibrate the instrument by filling the sample cell with the pure solvent and setting the reading to zero.
- Sample Measurement: Rinse and fill the polarimeter cell (of a known path length, I, in decimeters) with the prepared sample solution, ensuring no air bubbles are present.[22] Place the cell in the polarimeter.
- Record Rotation: Measure the observed angle of rotation (α).[21]
- Calculate Specific Rotation: Calculate the specific rotation, [α], using the formula: [α] = α / (c
 × I) Report the temperature and wavelength used for the measurement.

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant(s) by monitoring pH changes during titration.[23]

Methodology:

- Instrument Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4, 7, and 10).[23]
- Sample Preparation: Prepare a solution of (+)-sparteine sulfate of known concentration (e.g., 1 mM) in purified water.[23] To maintain constant ionic strength, a background electrolyte like KCl can be added.[23]
- Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature.
 Immerse the calibrated pH electrode and a stirrer. Purge the solution with nitrogen to remove dissolved CO₂.[23]
- Titration: Since sparteine is a base, it is first fully protonated by adding a strong acid (e.g.,
 0.1 M HCl) to a low pH (~2).[23] Then, titrate the solution by adding small, precise

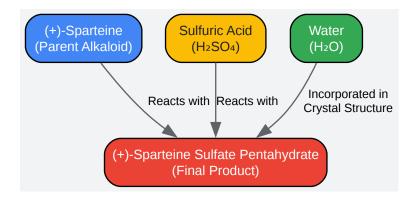


increments of a standardized strong base (e.g., 0.1 M NaOH).

- Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The inflection points of the curve represent the equivalence points.

Structural Relationships

(+)-Sparteine sulfate is a salt derived from the parent alkaloid **(+)-sparteine**. The common commercially available form is the pentahydrate, which incorporates five molecules of water into its crystal structure.



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Caption: Relationship between **(+)-Sparteine**, its salt, and its hydrated form.

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